

Application Notes and Protocols for Friedel-Crafts Acylation Utilizing Isovaleryl Chloride

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Compound of Interest

Compound Name: Isovaleryl chloride

Cat. No.: B104981

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These application notes provide a comprehensive overview and detailed protocols for the use of **isovaleryl chloride** in Friedel-Crafts acylation reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in organic synthesis, enabling the introduction of the isovaleroyl group onto aromatic and heteroaromatic rings. The resulting isovalerylphenones and related ketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

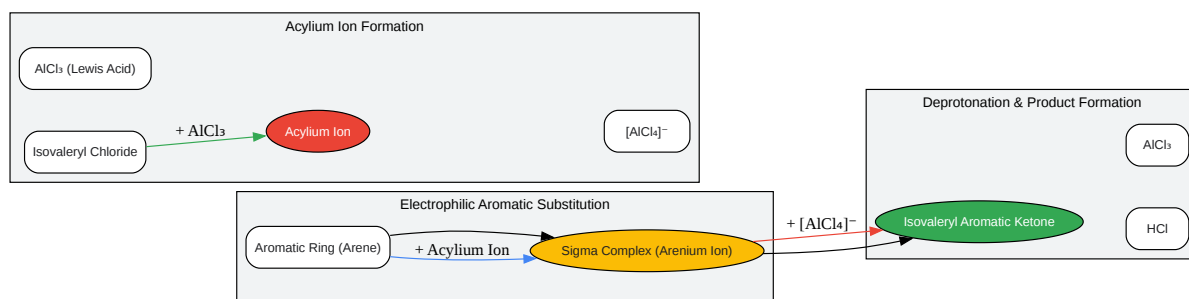
Introduction to Isovaleryl Chloride in Friedel-Crafts Acylation

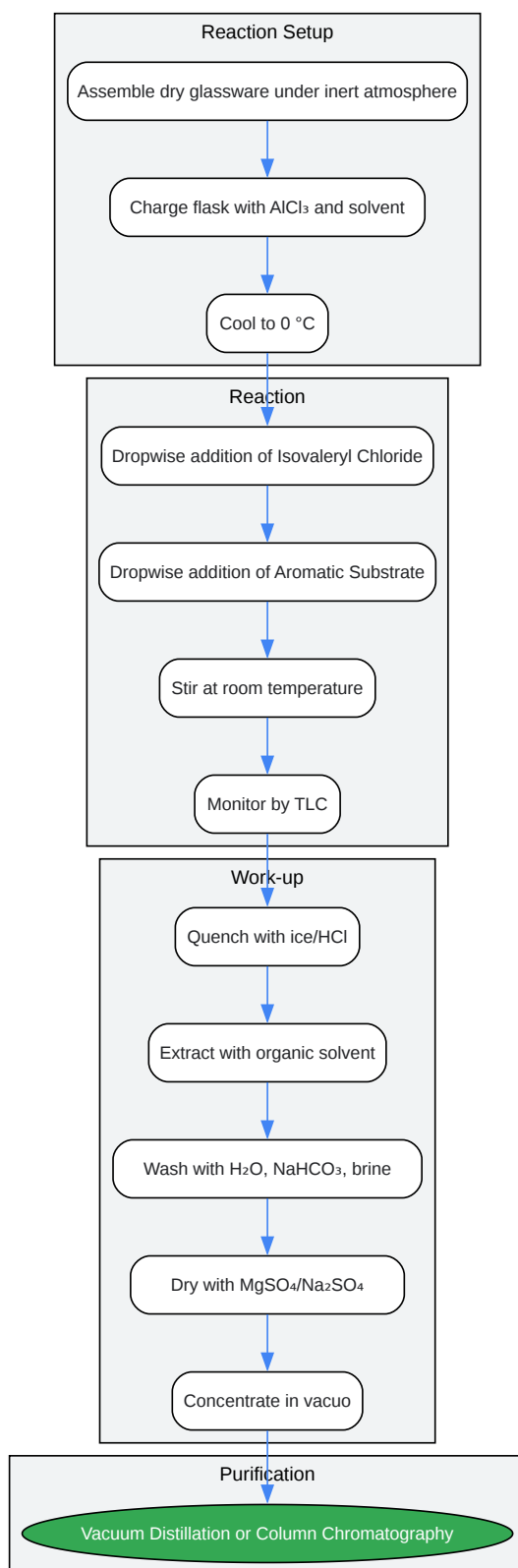
Isovaleryl chloride (3-methylbutanoyl chloride) is a reactive acyl halide that serves as an efficient electrophile in Friedel-Crafts acylation. The reaction typically proceeds in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl_3), which activates the **isovaleryl chloride** to form a highly electrophilic acylium ion. This intermediate is then attacked by an electron-rich aromatic substrate to yield the corresponding aryl ketone. The electron-withdrawing nature of the resulting ketone group generally deactivates the aromatic ring, preventing further acylation.

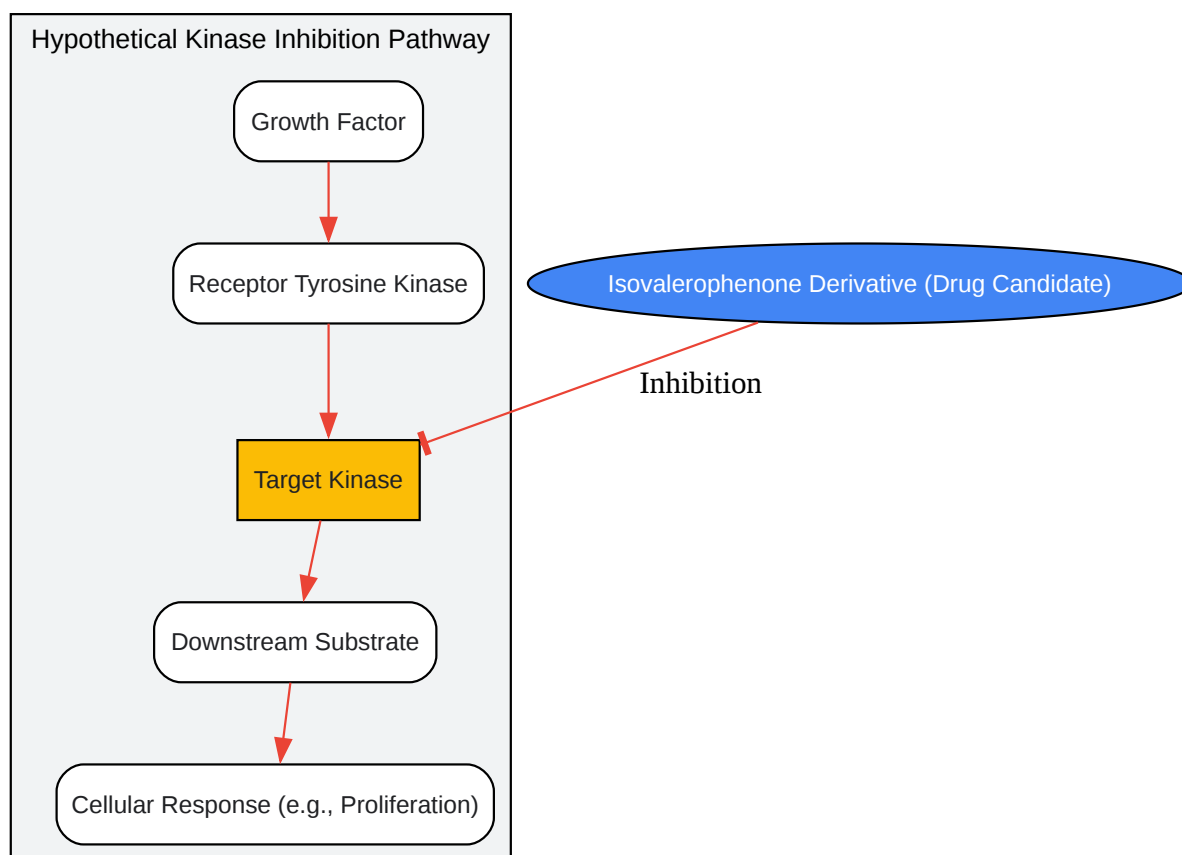
Reaction Mechanism and Key Parameters

The generally accepted mechanism for the Friedel-Crafts acylation with **isovaleryl chloride** involves the following key steps:

- **Formation of the Acylium Ion:** **Isovaleryl chloride** reacts with a Lewis acid catalyst (e.g., AlCl_3) to form a resonance-stabilized acylium ion.
- **Electrophilic Aromatic Substitution:** The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
- **Deprotonation and Regeneration of Aromaticity:** A weak base, typically the Lewis acid-halide complex (e.g., AlCl_4^-), removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final isovaleryl-substituted aromatic ketone. The Lewis acid catalyst is regenerated in the process, although in practice, more than a stoichiometric amount is often required due to complexation with the product.







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